molecular formula C8H8N2O B1407434 4-Cyclopropylpyrimidine-2-carbaldehyde CAS No. 1378817-25-4

4-Cyclopropylpyrimidine-2-carbaldehyde

Cat. No. B1407434
CAS RN: 1378817-25-4
M. Wt: 148.16 g/mol
InChI Key: KHGSFWGTYSFRKT-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrimidine-2-carbaldehyde is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in determining its properties and functions. While specific structural details for 4-Cyclopropylpyrimidine-2-carbaldehyde are not available, it is known that the structure of organic compounds, including their chirality, is crucial to the activity of medicines, aromatic compounds, and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in determining its applications and interactions with other substances. While specific details for 4-Cyclopropylpyrimidine-2-carbaldehyde are not available, it is known that the chemistry of a biomaterial directly contributes to its interaction with biological environments .

properties

IUPAC Name

4-cyclopropylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-8-9-4-3-7(10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGSFWGTYSFRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylpyrimidine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4-Cyclopropylpyrimidine-2-carbaldehyde
Reactant of Route 6
4-Cyclopropylpyrimidine-2-carbaldehyde

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